molecular formula C24H39ClO2 B14339235 2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride CAS No. 99346-58-4

2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]octanoyl chloride

Katalognummer: B14339235
CAS-Nummer: 99346-58-4
Molekulargewicht: 395.0 g/mol
InChI-Schlüssel: DOLQSVPDGHEKEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride is an organic compound with the molecular formula C24H39ClO2. This compound is known for its unique structure, which includes a phenoxy group substituted with two 2-methylbutan-2-yl groups and an octanoyl chloride moiety. It is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with octanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using automated purification systems .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Carboxylic Acids: Formed by hydrolysis

Wirkmechanismus

The mechanism of action of 2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride involves the acylation of nucleophilic sites on target molecules. The acyl chloride group reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters. This modification can alter the properties and functions of the target molecules, making it useful in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride is unique due to its specific combination of a phenoxy group substituted with two 2-methylbutan-2-yl groups and an octanoyl chloride moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications in chemistry, biology, medicine, and industry .

Eigenschaften

CAS-Nummer

99346-58-4

Molekularformel

C24H39ClO2

Molekulargewicht

395.0 g/mol

IUPAC-Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]octanoyl chloride

InChI

InChI=1S/C24H39ClO2/c1-8-11-12-13-14-21(22(25)26)27-20-16-15-18(23(4,5)9-2)17-19(20)24(6,7)10-3/h15-17,21H,8-14H2,1-7H3

InChI-Schlüssel

DOLQSVPDGHEKEN-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(C(=O)Cl)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.